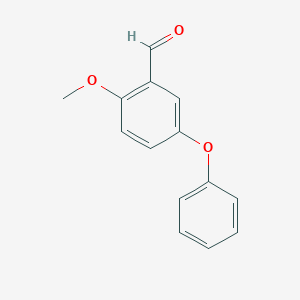

2-Methoxy-5-phenoxybenzaldehyde

Description

Properties

CAS No. |

63987-39-3 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-methoxy-5-phenoxybenzaldehyde |

InChI |

InChI=1S/C14H12O3/c1-16-14-8-7-13(9-11(14)10-15)17-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

WTNUONSQEYNWRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents, molecular weights (where calculable), and key properties of 2-Methoxy-5-phenoxybenzaldehyde and its analogs:

Substituent Impact Analysis:

- Phenoxy vs.

- Fluorine Substitution : The 2-fluoro analog exhibits increased metabolic stability and membrane permeability due to fluorine’s electronegativity, making it advantageous in drug design .

- Hydroxy vs. Methoxy : 2-Hydroxy-5-methoxybenzaldehyde’s hydroxyl group introduces hydrogen-bonding capability, useful in metal chelation or antioxidant applications, whereas methoxy groups favor lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-5-phenoxybenzaldehyde?

- Methodology :

- Friedel-Crafts Acylation : React 2-methoxyphenoxybenzene with formyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at low temperatures to minimize side reactions .

- Oxidative Methods : Use potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in acetic acid to oxidize precursor alcohols or methyl groups to the aldehyde functionality .

- Optimization : Control reaction temperature (0–5°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-formyl chloride) to improve yield (typically 60–75%) .

Q. How can the purity of this compound be verified after synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% is standard for research-grade material) .

- NMR : Confirm structural integrity via characteristic peaks: aldehyde proton at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbon at δ 190–200 ppm (¹³C NMR) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported for this compound derivatives?

- Case Study : Discrepancies in oxidation yields (e.g., 5-Methoxy-2-phenoxybenzoic acid synthesis) may arise from:

- Reagent Purity : Impure KMnO₄ can reduce efficiency; use freshly distilled solvents and high-purity reagents .

- Substituent Effects : Electron-donating groups (e.g., methoxy) may slow oxidation; optimize by increasing reaction time or temperature .

- Data Validation : Cross-validate results using multiple techniques (e.g., LC-MS for product confirmation) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes like COX-2) .

- DFT Calculations : Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., para-position of the phenoxy group) .

- Experimental Correlation : Synthesize top-scoring analogs and validate activity via enzymatic assays .

Methodological Challenges and Solutions

Q. Why does the aldehyde group in this compound exhibit instability under certain conditions?

- Instability Factors :

- Oxidative Degradation : The aldehyde group may oxidize to carboxylic acid in air; store under inert gas (N₂/Ar) at –20°C .

- Nucleophilic Attack : Susceptibility to nucleophiles (e.g., amines) requires avoiding basic conditions during reactions .

Q. How to address low solubility of this compound in aqueous media for biological assays?

- Strategies :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Convert the aldehyde to a Schiff base or hydrazone derivative for improved bioavailability .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.